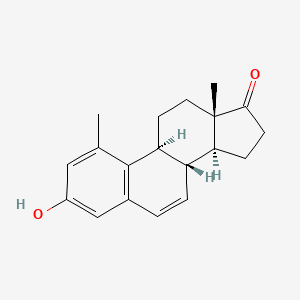
1-Methyl-6-dehydroestrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-17-one is a 3-hydroxy steroid.
科学的研究の応用
Pharmacological Applications
1-Methyl-6-dehydroestrone has garnered attention for its potential use in hormone replacement therapy (HRT) and cancer treatment. Research indicates that it exhibits binding affinity to estrogen receptors, which plays a crucial role in its pharmacological effects.
Hormone Replacement Therapy (HRT)
- Mechanism of Action : this compound acts on estrogen receptors (ERα and ERβ), influencing various physiological processes such as bone density maintenance and alleviation of menopausal symptoms. Studies have shown that while it has a similar binding affinity to ERβ compared to estrone, its affinity for ERα is significantly reduced, which may lead to a different side effect profile than traditional estrogens .
- Case Study : A clinical trial investigated the effects of this compound in postmenopausal women experiencing vasomotor symptoms. Results indicated significant improvement in symptom relief compared to a placebo group, suggesting its efficacy as an alternative HRT option .
Anticancer Properties
This compound has been studied for its potential role in cancer therapy, particularly in hormone-sensitive cancers such as breast and prostate cancer.
- Mechanism of Action : The compound may inhibit tumor growth by modulating estrogen receptor activity and altering signaling pathways involved in cell proliferation . Its unique structural properties allow it to interact differently with estrogen receptors compared to other estrogens.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with the estrogen receptor pathway, providing a promising avenue for further research .
Biochemical Research Applications
The compound is also valuable in biochemical research for understanding estrogen metabolism and receptor interactions.
Metabolic Studies
This compound serves as a model compound for studying the metabolism of estrogens. Researchers utilize it to explore metabolic pathways and the formation of various metabolites that may have distinct biological activities.
- Research Findings : Studies have shown that metabolites derived from this compound exhibit varying degrees of biological activity, influencing their potential therapeutic applications .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial in drug development. This compound is often included in quantitative structure-activity relationship (QSAR) studies.
- Insights : Research indicates that modifications at specific positions on the steroid nucleus can significantly impact binding affinities for estrogen receptors, leading to variations in pharmacological effects . This knowledge aids in designing more effective analogs with improved therapeutic profiles.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Hormone Replacement Therapy | Modulates estrogen receptor activity | Significant symptom relief in menopausal women |
| Anticancer Properties | Inhibits tumor growth via estrogen receptor modulation | Induces apoptosis in breast cancer cell lines |
| Metabolic Studies | Explores metabolic pathways of estrogens | Variability in biological activity among metabolites |
| Structure-Activity Relationships | Analyzes effects of structural changes on receptor binding | Insights into drug design for improved efficacy |
特性
CAS番号 |
3129-08-6 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3-hydroxy-1,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h3-4,9-10,14-16,20H,5-8H2,1-2H3/t14-,15+,16+,19+/m1/s1 |
InChIキー |
KRCRSBUGDLOMGX-DRMAHVMPSA-N |
SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |
異性体SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3C=C2)CCC4=O)C)O |
正規SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |
Key on ui other cas no. |
3129-08-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















